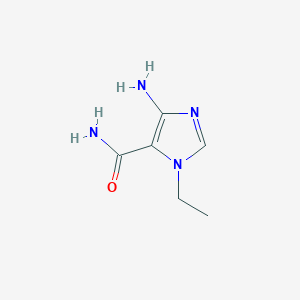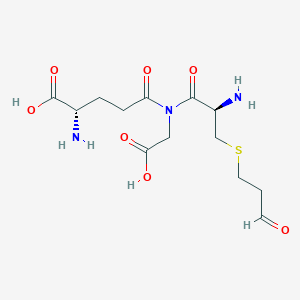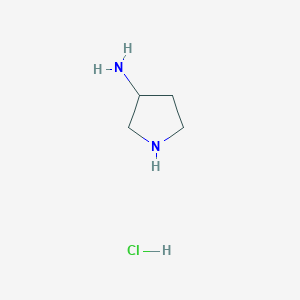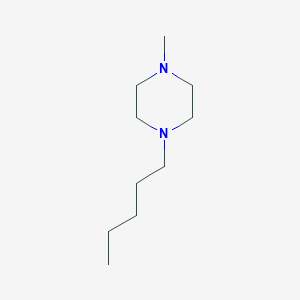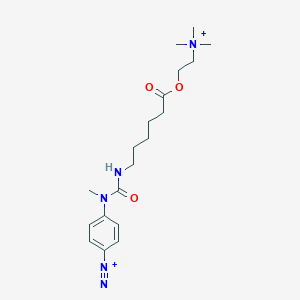
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPEU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of MDPEU is not fully understood. However, studies have shown that it can interact with cellular membranes and induce changes in membrane fluidity, which can lead to the disruption of cellular processes. MDPEU has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical And Physiological Effects
MDPEU has been shown to have minimal toxicity and is well-tolerated by cells and tissues. Studies have shown that it does not induce significant changes in cellular morphology or function, indicating that it is a safe and effective compound for scientific research applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MDPEU in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, bioimaging, and cancer therapy. Additionally, it has minimal toxicity and is well-tolerated by cells and tissues. However, one of the limitations of using MDPEU is its cost. It is a relatively expensive compound, which can limit its use in certain scientific research applications.
Future Directions
There are many potential future directions for the study of MDPEU. One area of research could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies could investigate the mechanism of action of MDPEU and its potential applications in other scientific fields, such as neuroscience and immunology. Finally, research could focus on developing new derivatives of MDPEU with improved properties and potential applications.
Synthesis Methods
MDPEU can be synthesized through a simple and efficient method. The synthesis involves the reaction of N-methyl-N-phenyldiazonium tetrafluoroborate with hexanoic acid, followed by the addition of 2-(trimethylammonium)ethyl ester and urea. The reaction results in the formation of MDPEU as a white crystalline powder.
Scientific Research Applications
MDPEU has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the areas of drug delivery, bioimaging, and cancer therapy. MDPEU can be used as a carrier for targeted drug delivery, allowing for the efficient delivery of drugs to specific cells or tissues. It can also be used as a fluorescent probe for bioimaging, allowing for the visualization of biological processes in real-time. Additionally, MDPEU has shown potential as a cancer therapy agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
123252-20-0 |
|---|---|
Product Name |
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Molecular Formula |
C19H31N5O3+2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[6-[[(4-diazoniophenyl)-methylcarbamoyl]amino]hexanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H30N5O3/c1-23(17-11-9-16(22-20)10-12-17)19(26)21-13-7-5-6-8-18(25)27-15-14-24(2,3)4/h9-12H,5-8,13-15H2,1-4H3/q+1/p+1 |
InChI Key |
MSRHGWSPZIPXHE-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS RN |
123252-20-0 |
synonyms |
(N'-methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea AC5 bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
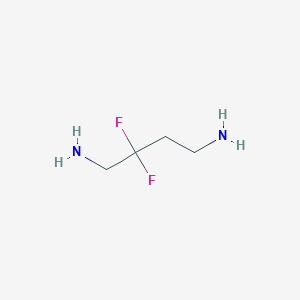
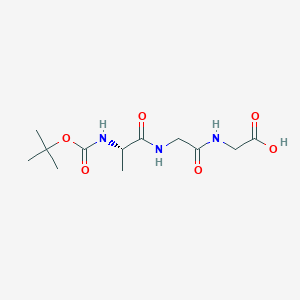
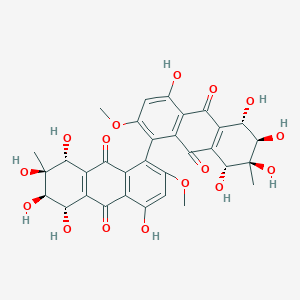


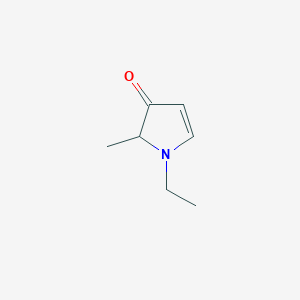
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

